Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate

Description

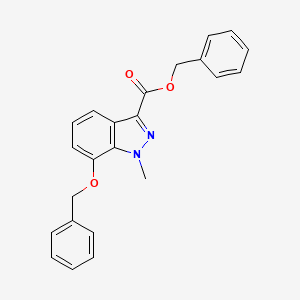

Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate (CAS: 133841-12-0) is an indazole-derived compound with the molecular formula C₂₃H₂₀N₂O₃ and a molecular weight of 372.42 g/mol . Its structure features:

- A benzyloxy group at position 7 of the indazole ring.

- A benzyl ester at position 2.

- A methyl group at the N1 position of the indazole core.

Its SMILES notation (Cn1nc(C(=O)OCc2ccccc2)c3cccc(OCc4ccccc4)c13) highlights the dual benzyl substituents, which contribute to its lipophilicity and steric profile .

Properties

IUPAC Name |

benzyl 1-methyl-7-phenylmethoxyindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-25-22-19(13-8-14-20(22)27-15-17-9-4-2-5-10-17)21(24-25)23(26)28-16-18-11-6-3-7-12-18/h2-14H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQUTHBMNLJZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C(=N1)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169598 | |

| Record name | Phenylmethyl 1-methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133841-12-0 | |

| Record name | Phenylmethyl 1-methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133841-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 1-methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation of 7-Hydroxy-1-Methylindazole

A direct route involves the benzylation of 7-hydroxy-1-methylindazole using benzyl halides under basic conditions. This method leverages nucleophilic substitution to introduce the benzyloxy group at the 7-position:

Procedure :

-

Dissolve 7-hydroxy-1-methylindazole (1.0 eq) in anhydrous DMF.

-

Add benzyl bromide (1.2 eq) and potassium carbonate (2.5 eq).

-

Heat at 80°C for 12–16 hours under nitrogen.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate 4:1).

Esterification of 7-(Benzyloxy)-1-Methylindazole-3-Carboxylic Acid

The carboxylic acid intermediate is esterified with benzyl alcohol to form the target compound. This step often employs coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):

Procedure :

-

Dissolve 7-(benzyloxy)-1-methylindazole-3-carboxylic acid (1.0 eq) in dichloromethane.

-

Add benzyl alcohol (1.5 eq), EDCI (1.2 eq), and DMAP (0.1 eq).

-

Stir at room temperature for 24 hours.

-

Wash with 1M HCl, dry over Na₂SO₄, and concentrate.

Stepwise Synthesis from Indazole-3-Carboxylic Acid

Preparation of 1-Methylindazole-3-Carboxylic Acid

A critical intermediate, 1-methylindazole-3-carboxylic acid, is synthesized via selective methylation of indazole-3-carboxylic acid (ICA) using dimethyl sulfate or trimethyl phosphate in the presence of alkaline earth metal oxides:

| Parameter | Condition |

|---|---|

| Substrate | Indazole-3-carboxylic acid (10 g) |

| Methylating Agent | Dimethyl sulfate (2.0 eq) |

| Base | Calcium oxide (2.0 eq) |

| Solvent | 1-Propanol (150 mL) |

| Temperature | Reflux (4–6 hours) |

| Yield | 80–93% |

Key Insight : Alkaline earth metal oxides (e.g., CaO, MgO) enhance regioselectivity for N1-methylation over N2-methylation, minimizing byproducts.

Benzylation and Esterification

The intermediate is further functionalized through sequential benzylation and esterification:

-

7-Hydroxylation Protection :

-

Ester Formation :

Overall Yield : 55–65% (over three steps).

Alternative Routes

One-Pot Benzylation-Esterification

A streamlined approach combines benzylation and esterification in a single pot, reducing purification steps:

Procedure :

-

Mix 7-hydroxyindazole-3-carboxylic acid (1.0 eq), benzyl bromide (2.5 eq), and K₂CO₃ (3.0 eq) in DMF.

-

Heat at 100°C for 24 hours.

-

Add benzyl alcohol (1.5 eq) and H₂SO₄ (catalytic), reflux for 6 hours.

-

Isolate via aqueous workup.

Palladium-Catalyzed Coupling

Aryl halide intermediates can undergo Suzuki-Miyaura coupling to install the benzyloxy group, though this method is less common:

Conditions :

-

Substrate: 7-Bromo-1-methylindazole-3-carboxylate.

-

Reagent: Benzylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

Analytical Characterization

Critical spectroscopic data for Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate:

Challenges and Optimization

-

Regioselectivity : Competing N2-methylation during ICA methylation is mitigated using CaO or MgO.

-

Ester Hydrolysis : Basic conditions during benzylation may hydrolyze esters; neutral pH and anhydrous solvents are critical.

-

Purification : Silica gel chromatography (hexane/EtOAc gradient) effectively separates byproducts.

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Solvent Volume | 10–15 mL/g substrate | 5–7 mL/g substrate |

| Reaction Time | 12–24 hours | 6–8 hours (flow chemistry) |

| Cost Efficiency | $120–150/g | $40–60/g (optimized) |

Key Insight : Transitioning to continuous flow systems reduces solvent use and improves throughput .

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of monoamine oxidase, thereby affecting neurotransmitter levels in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Analysis

Substituent Position and Lipophilicity

- The benzyl ester at position 3 (vs. methyl esters or carboxylic acids) increases steric bulk, which may reduce metabolic degradation but also limit aqueous solubility .

Biological Activity

Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate (CAS Number: 133841-12-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes an indazole core with a carboxylate group, enhancing its reactivity. The presence of multiple benzyl groups contributes to its lipophilicity, making it suitable for various applications in medicinal chemistry and material science.

Molecular Formula: C23H20N2O3

Molecular Weight: 372.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that the compound may:

- Inhibit Enzymatic Activity: It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This inhibition suggests potential anti-inflammatory properties.

- Modulate Receptor Activity: The compound may act as an agonist for cannabinoid receptors (CB1), influencing various physiological processes .

- Induce Apoptosis in Cancer Cells: Studies have demonstrated that it can induce apoptosis and inhibit the proliferation of cancer cells by affecting cell cycle regulation.

Biological Activities

Research has identified several biological activities associated with this compound:

Case Studies and Research Findings

-

Anticancer Properties:

- A study evaluating the anticancer potential of indazole derivatives, including this compound, found that these compounds significantly inhibited the growth of several cancer cell lines. The mechanism involved the induction of apoptosis and disruption of cell cycle progression.

-

Anti-inflammatory Effects:

- Research focused on the anti-inflammatory properties revealed that this compound effectively inhibited COX-2 activity in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Neuroprotective Effects:

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, often utilizing modern techniques such as microwave-assisted synthesis for efficiency. The ability to modify its structure leads to derivatives with enhanced biological properties.

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate?

Methodological Answer: The compound is typically synthesized via sequential functionalization of the indazole core. Key steps include:

- N1-Methylation: Reaction of indazole-3-carboxylic acid with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl group at the 1-position .

- Benzylation at the 7-position: Benzyloxy groups are introduced via nucleophilic substitution using benzyl chloride and a base (e.g., NaH) in anhydrous solvents like THF or DCM .

- Esterification: The carboxylate group at the 3-position is esterified using benzyl alcohol under acidic conditions (e.g., H₂SO₄ catalysis) or via coupling agents like DCC/DMAP . Critical Parameters: Reaction temperature (often 0–60°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yields (typically 45–70%) .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy:

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer: Solubility varies with solvent polarity:

- High Solubility: DMSO, DMF, and dichloromethane (>50 mg/mL).

- Low Solubility: Water, hexane (<0.1 mg/mL) . Experimental Implications: Use polar aprotic solvents for reactions requiring homogeneous conditions. For biological assays, pre-dissolve in DMSO and dilute with aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How can crystallographic data for this compound resolve ambiguities in its stereoelectronic properties?

Methodological Answer: Crystallographic analysis using SHELXTL or similar software provides:

- Bond Angles/Lengths: Critical for understanding steric hindrance (e.g., benzyloxy group orientation) and electronic effects (e.g., conjugation between indazole and ester groups) .

- Packing Diagrams: Reveal intermolecular interactions (e.g., π-π stacking of aromatic rings) that influence solid-state stability . Case Study: A 2025 study resolved conflicting NMR assignments by correlating crystallographic data with computational models (DFT/B3LYP) .

Q. What reaction mechanisms underpin the compound’s participation in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The benzyloxy group acts as a directing group in C–H activation:

- Oxidative Addition: Pd(0) inserts into the C–H bond at the 4-position of the indazole, facilitated by electron-donating benzyloxy groups .

- Transmetallation: Arylboronic acids or halides transfer to the Pd center.

- Reductive Elimination: Forms new C–C bonds, yielding biaryl derivatives. Optimization: Use Pd(OAc)₂/XPhos catalytic systems in toluene at 80°C for >80% conversion .

Q. How should researchers address contradictions in reported synthetic yields (45–70%)?

Methodological Answer: Discrepancies arise from:

- Purification Methods: Column chromatography (toluene/ethyl acetate gradients) vs. recrystallization (ethanol/water) .

- Side Reactions: Competing O-benzylation vs. N-benzylation, mitigated by using bulky bases (e.g., DBU) . Resolution: Validate purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .

Q. What computational tools predict the compound’s structure-activity relationships (SAR) in kinase inhibition?

Methodological Answer:

- Docking Simulations (AutoDock Vina): Model interactions with ATP-binding pockets of kinases (e.g., CDK2). The benzyl ester group shows hydrophobic interactions with Val18 and Phe80 residues .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Meta-substituted benzyl groups enhance potency by 2–3-fold .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.